molecular formula C18H16N4O2 B2980827 (E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306758-89-4

(E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2980827
CAS No.: 306758-89-4
M. Wt: 320.352
InChI Key: UHBMRKOKYOZWNJ-YBFXNURJSA-N
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Description

The compound “(E)-N’-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a type of Schiff base . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FTIR, 1H NMR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography . These techniques provide information about the functional groups, atomic connectivity, and three-dimensional arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of complexes with transition metals . The exact chemical reactions that this specific compound undergoes are not available in the retrieved data.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, (E)-2-(2-hydroxybenzylidene)hydrazine-1-carbothioamide, the melting point is 155 °C, the boiling point is 365.2±44.0 °C (Predicted), and the density is 1.34±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Characterization

Synthesis and structural elucidation form a significant part of the research on pyrazole derivatives. These compounds are synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. For example, the synthesis of related pyrazole derivatives involves specific reactions under controlled conditions, yielding products with potential industrial and biological significance. The detailed spectroscopic analysis helps in confirming the structure and understanding the chemical properties of these compounds (Karrouchi et al., 2021).

Molecular Docking and Biological Activity

Molecular docking studies are crucial for predicting the interaction between these compounds and biological targets. For instance, some pyrazole derivatives are studied for their potential anti-diabetic properties through molecular docking, revealing how these compounds can be designed as potential therapeutic agents. This approach provides insights into the molecular mechanisms that underlie the biological activities of these compounds and helps in the design of more potent molecules (Karrouchi et al., 2021).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazole derivatives. Some studies have reported the synthesis of novel compounds showing high antimicrobial activity against various microbial strains, such as S. aureus, E. coli, and C. albicans. These findings suggest that pyrazole derivatives could serve as leads for the development of new antimicrobial agents (Abdelrahman et al., 2020).

Potential Pharmaceutical Applications

Beyond their antimicrobial activity, pyrazole derivatives have been explored for various pharmaceutical applications, including their potential as anticancer and anti-inflammatory agents. The structure-activity relationship studies aid in understanding the essential features required for biological activity, guiding the synthesis of more effective therapeutic agents. For example, certain pyrazole derivatives have shown significant inhibitory effects on the growth of cancer cells, indicating their potential in cancer therapy (Zheng et al., 2009).

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-16(13-7-3-2-4-8-13)20-21-17(12)18(24)22-19-11-14-9-5-6-10-15(14)23/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBMRKOKYOZWNJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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